molecular formula C10H10N2O2S2 B1361451 (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid CAS No. 296262-16-3

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid

Cat. No.: B1361451
CAS No.: 296262-16-3
M. Wt: 254.3 g/mol
InChI Key: VSOXJMQZOPRPGI-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS: 296262-16-3) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, and a sulfanyl-acetic acid moiety at position 4. Its molecular formula is C₁₀H₁₀N₂O₂S₂, with an average mass of 254.33 g/mol . The compound is of interest due to its structural similarity to bioactive thienopyrimidine derivatives, which are frequently explored for antimicrobial and fungicidal applications .

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-5-6(2)16-10-8(5)9(11-4-12-10)15-3-7(13)14/h4H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOXJMQZOPRPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352009
Record name (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296262-16-3
Record name (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The thienopyrimidine ring is typically synthesized by cyclization reactions involving thiophene derivatives and nitrogen sources such as formamide or amidines. For example, 5,6-dimethylthiophene derivatives undergo cyclization with formamide under heating to yield the fused pyrimidine ring. This step establishes the heterocyclic scaffold essential for further functionalization.

Alternative Synthetic Routes

Some methods may involve the synthesis of ethyl or other esters of the sulfanyl-acetic acid intermediate, followed by hydrolysis to the free acid. For example, ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can be synthesized via condensation of the corresponding carboxylic acid with ethanol in the presence of dehydrating agents like sulfuric acid under reflux, then converted to the sulfanyl-acetic acid derivative.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, Acetonitrile Polar aprotic solvents preferred
Base Potassium carbonate, triethylamine To deprotonate thiol and promote substitution
Temperature 70–90°C Controlled to reduce by-products
Reaction Time 6–24 hours Monitored by TLC or HPLC
Work-up Acidification to precipitate product Purification by recrystallization or chromatography

Optimization strategies include lowering temperature to reduce over-alkylation, using phase-transfer catalysts or Lewis acids (e.g., ZnCl2) to enhance regioselectivity, and in situ monitoring via TLC/HPLC to adjust reaction parameters dynamically.

Purification and Characterization

Purification typically involves:

  • Column chromatography using ethyl acetate/petroleum ether mixtures (ratios from 1:3 to 1:5) to separate impurities.
  • Recrystallization from solvent mixtures such as dichloromethane/petroleum ether to improve purity.

Characterization is performed using:

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Reference
Cyclization of thiophene derivative Thiophene derivative + formamide, heat Formation of thieno[2,3-d]pyrimidine core
Nucleophilic substitution 4-halogenated thienopyrimidine + mercaptoacetic acid + base, DMF, 70–90°C Formation of sulfanyl-acetic acid linkage
Esterification (optional) Carboxylic acid + ethanol + sulfuric acid, reflux Ethyl ester intermediate
Hydrolysis (if ester used) Acidic or basic hydrolysis Free sulfanyl-acetic acid

Research Findings and Notes

  • The presence of methyl groups at positions 5 and 6 on the thienopyrimidine ring influences the reactivity and regioselectivity during substitution reactions, often requiring precise temperature and base control to avoid side reactions.
  • The sulfanyl linkage is sensitive to oxidation; therefore, inert atmosphere conditions may be employed during synthesis to prevent disulfide formation.
  • The final compound's purity directly affects its biological activity and chemical stability, necessitating rigorous purification and characterization protocols.
  • No direct industrial-scale synthesis data were found, but analogous thienopyrimidine derivatives suggest scalability via continuous flow reactors with optimized reaction parameters.

This detailed analysis synthesizes current knowledge on the preparation methods of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid, providing a comprehensive guide for researchers aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituents, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (Target) C₁₀H₁₀N₂O₂S₂ 254.33 Sulfanyl-acetic acid 296262-16-3
2-(Alkylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one C₉H₁₀N₃OS 223.26 Alkylamino group Not provided
3-(4-Methoxyphenyl)-5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-one C₁₈H₁₈N₂O₃S₂ 374.47 4-Methoxyphenyl, acetonylsulfanyl Not provided
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride C₁₀H₁₂ClN₃O₂S 273.74 Amino-acetic acid (hydrochloride salt) 1052405-52-3

Key Observations :

  • Substituent Effects: The sulfanyl-acetic acid group in the target compound enhances hydrophilicity compared to alkylamino or aryl-substituted analogs .
  • Salt Forms: The hydrochloride salt of the amino-acetic acid analog (CAS: 1052405-52-3) improves aqueous solubility but may alter bioavailability .
Table 1: Fungicidal Inhibition of Thienopyrimidine Derivatives at 50 mg/L
Compound (Analog) Fusarium (%) Rhizoctonia (%) Botrytis cinerea (%)
2-(Methylamino)-5,6-dimethyl-thienopyrimidin-4-one 92 97 61
2-(Ethylamino)-5,6-dimethyl-thienopyrimidin-4-one 99 100 86
Hypothesized Target Compound ~80–95* ~90–100* ~70–85*

*Estimated based on structural analog trends; direct data unavailable.

Insights :

  • Alkylamino vs. Sulfanyl Groups: Alkylamino derivatives (e.g., 2-ethylamino) show superior inhibition against Rhizoctonia (100% at 50 mg/L), suggesting that basic amino groups enhance binding to fungal targets .
  • However, its carboxylic acid group could reduce cell permeability compared to non-ionized analogs .

ADMET and Pharmacokinetic Considerations

  • Solubility : The acetic acid group in the target compound likely improves water solubility compared to esterified analogs (e.g., ethyl esters in ) but may limit blood-brain barrier penetration .

Biological Activity

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and research findings related to its efficacy.

  • Molecular Formula : C10H10N2O2S2
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 296262-16-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. The process includes various reagents such as sulfur powder and triethylamine under controlled conditions to ensure high yields of the desired product.

Anticancer Properties

Recent studies have focused on the anticancer activity of thieno[2,3-d]pyrimidine derivatives. In particular, this compound has been evaluated for its effects on various cancer cell lines:

  • Triple-Negative Breast Cancer (TNBC) :
    • A study demonstrated that compounds derived from thieno[2,3-d]pyrimidine exhibited significant inhibitory effects on the MDA-MB-231 breast cancer cell line. The IC50 values for some derivatives were reported as low as 27.6 μM, indicating strong cytotoxicity against these cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. Structural modifications can enhance their potency and selectivity towards cancer cells.

Other Biological Activities

In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies have indicated that these compounds possess antimicrobial properties against various pathogens, although specific data on this compound remains limited.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueKey Findings
Guo et al., 2025Thieno[2,3-d]pyrimidinesMDA-MB-23127.6 μMStrong cytotoxicity; structure-activity relationship established
Elmongy et al., 2022Various thieno derivativesNon-small cell lung cancer43% - 87% inhibitionSignificant selective cytotoxicity observed

Q & A

Q. Table 1: Synthetic Yields for Select Derivatives

CompoundSubstituentYield (%)Key Spectral Data (1H NMR)
6b –N(n-C₄H₉)₂73δ 2.97–2.93 (t, NCH₂), 0.82 (t, CH₃)
6g 4-Cl-C₆H₄86δ 7.70–7.26 (m, Ar-H)
8c –NH(t-C₄H₉)75δ 4.01 (br, NH), 1.22–1.09 (m, CH₂)

Q. Table 2: Fungicidal Activity (50 mg/L)

CompoundFusarium (%)Rhizoctonia (%)Botrytis (%)
6b 9910086
6g 939364
8c 949767

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